Lipophilicity (LogP) of 2-(2,6-Diethylphenyl)-1H-isoindole-1,3(2H)-dione vs. N-Phenylphthalimide
The presence of two ethyl groups on the phenyl ring significantly increases lipophilicity compared to the unsubstituted parent compound . This difference can impact membrane permeability and solubility, which are critical parameters in early-stage drug development.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.677 |
| Comparator Or Baseline | N-Phenylphthalimide: LogP = 1.16 [1] |
| Quantified Difference | Δ LogP = +2.517 |
| Conditions | Calculated value |
Why This Matters
A 2.5 LogP unit difference represents a substantial increase in lipophilicity, which will influence compound behavior in biological assays, including membrane permeability and non-specific binding.
- [1] PubChem. (n.d.). N-Phenylphthalimide. CID 75389. View Source
